

A Technical Guide to Sodium 2-oxopropanoate-¹³C in Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 2-oxopropanoate-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a crucial tool in metabolic research and drug development. We will explore its chemical properties, its central role in key metabolic pathways, and detailed experimental protocols for its application.

Sodium 2-oxopropanoate, the sodium salt of pyruvic acid, is the end-product of glycolysis and a pivotal junction in cellular metabolism. The use of its stable isotope-labeled form, where one or more ¹²C atoms are replaced by ¹³C, allows researchers to trace the fate of pyruvate through various biochemical pathways non-invasively. This technique is fundamental to metabolomics, flux analysis, and understanding disease states like cancer and neurological disorders.

Chemical and Physical Data

Stable isotope-labeled sodium pyruvate is available in various forms, with the ¹³C label at different carbon positions. The choice of isotopologue depends on the specific metabolic pathway under investigation.

Compound Name	CAS Number	Molecular Formula	Isotopic Purity	Molecular Weight (g/mol)
Sodium pyruvate- ¹³ C ₁	87976-71-4[1][2][3][4]	CH ₃ CO ¹³ CO ₂ Na[3]	≥99%[1][3]	111.04[1][3]
Sodium pyruvate-2- ¹³ C	87976-70-3[5][6]	CH ₃ ¹³ COCO ₂ Na	≥98-99%[6]	111.04[6]
Sodium pyruvate-3- ¹³ C	124052-04-6[7][8]	¹³ CH ₃ COCO ₂ Na	≥99%[7]	111.04[7]
Sodium pyruvate-1,2- ¹³ C ₂	312623-97-5[9]	¹³ CH ₃ ¹³ COCO ₂ Na[9]	Not Specified	112.03[9]
Sodium pyruvate-2,3- ¹³ C ₂	89196-78-1	¹³ CH ₃ ¹³ COCO ₂ Na	≥99%	112.03
Sodium pyruvate- ¹³ C ₃	142014-11-7[10]	¹³ CH ₃ ¹³ CO ¹³ CO ₂ Na	≥99%	113.02[10]
Unlabeled Sodium Pyruvate	113-24-6[11]	C ₃ H ₃ NaO ₃	Not Applicable	110.04

Applications in Research

¹³C-labeled sodium pyruvate is extensively used as a tracer in metabolic studies.[12][13][14] Its applications include, but are not limited to:

- Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a biological system.
- Biomolecular NMR: Investigating the structure and dynamics of macromolecules.[2][5]
- Mass Spectrometry (MS/MS) Standards: Serving as an internal standard for accurate quantification of metabolites.[2][4]
- Hyperpolarized Magnetic Resonance Imaging (MRI/MRS): Real-time, in vivo monitoring of metabolic pathways with significantly enhanced signal intensity.[2][4][5] This has been

particularly impactful in oncology for detecting the "Warburg effect," characterized by high lactate production.[15]

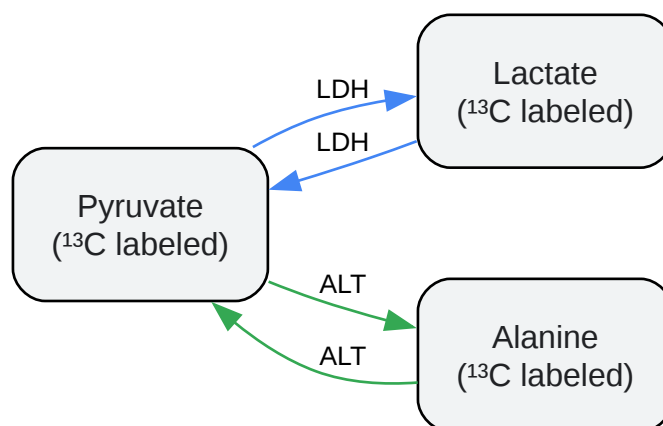
- Drug Development: Assessing the mechanism of action and pharmacodynamic effects of novel therapeutics that target cellular metabolism.[12][15]

Central Metabolic Pathways of Pyruvate

Pyruvate stands at a critical metabolic crossroads. Its fate determines the cell's bioenergetic and biosynthetic status. Tracing ^{13}C -labeled pyruvate provides a dynamic window into these processes.

Conversion to Lactate and Alanine

In the cytosol, pyruvate can be reversibly converted to lactate by lactate dehydrogenase (LDH) or transaminated to form alanine by alanine aminotransferase (ALT).[16][17] Hyperpolarized $[1-^{13}\text{C}]$ pyruvate is widely used to measure the flux to $[1-^{13}\text{C}]$ lactate, a key indicator of glycolytic activity in cancer.[15]



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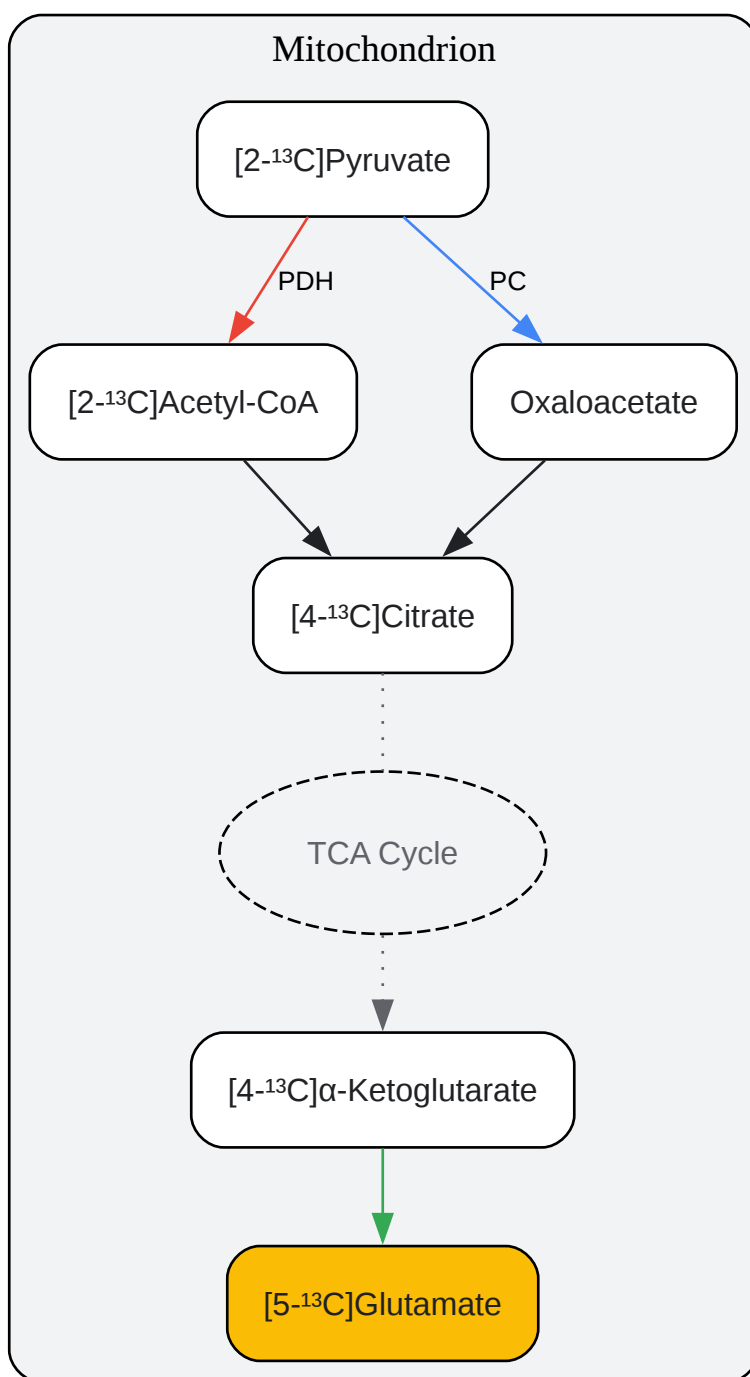
Cytosolic fate of labeled pyruvate.

Mitochondrial Metabolism: TCA Cycle Entry

In the mitochondria, pyruvate is a primary fuel for the Tricarboxylic Acid (TCA) cycle, entering through two main anaplerotic pathways.

- Pyruvate Dehydrogenase (PDH): This enzyme complex decarboxylates pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle. When using [1-¹³C]pyruvate, the label is lost as ¹³CO₂ (which rapidly converts to H¹³CO₃⁻), preventing its entry into the TCA cycle metabolites.[\[15\]](#)[\[17\]](#)[\[18\]](#)
- Pyruvate Carboxylase (PC): This enzyme carboxylates pyruvate to form oxaloacetate, replenishing TCA cycle intermediates. The label from [2-¹³C] or [3-¹³C]pyruvate is retained and can be tracked through the cycle.[\[16\]](#)[\[17\]](#)

Using [2-¹³C]pyruvate is particularly advantageous as the label is transferred to the C2 position of acetyl-CoA and subsequently appears in the C5 position of glutamate, allowing for direct measurement of PDH and TCA cycle flux.[\[15\]](#)[\[18\]](#)



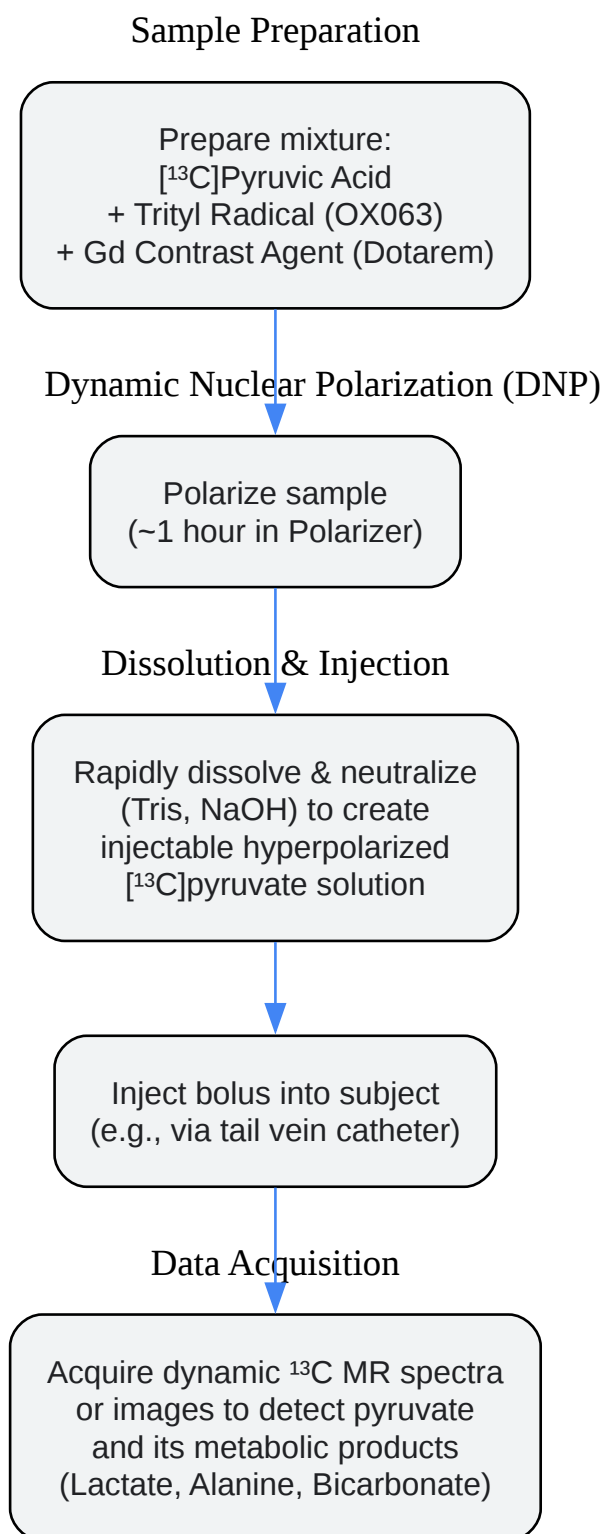
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Mitochondrial fate of [2-¹³C]pyruvate.

Experimental Protocols

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy

This protocol provides a general workflow for in vivo metabolic imaging using hyperpolarized sodium pyruvate- ^{13}C .



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Workflow for hyperpolarized ^{13}C MR experiments.

Methodology Details (based on rodent studies):[\[15\]](#)

- Preparation: A mixture is prepared typically consisting of the ^{13}C -labeled pyruvic acid, 15 mM OX063 trityl radical, and 1.5 mM Dotarem® gadolinium chelate.
- Polarization: The sample is polarized for approximately 1 hour in a dDNP polarizer.
- Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution containing buffer (e.g., 40 mM Tris), a neutralizing base (e.g., 100 mM NaOH), and a chelating agent (e.g., 0.3 mM EDTA) to yield a final pyruvate concentration of around 80-100 mM at a physiological pH (~7.5).
- Administration: The solution is injected as a bolus (e.g., 3 mL over 12 seconds) into the subject, typically an anesthetized animal with a catheterized vein.
- Acquisition: Dynamic ^{13}C MR spectra or chemical shift images (CSI) are acquired immediately following injection to capture the real-time conversion of pyruvate to its downstream metabolites.

Stable Isotope Labeling in Cell Culture

This protocol outlines a general procedure for tracing ^{13}C -pyruvate metabolism in cultured cells.

Methodology Details:[\[16\]](#)

- Cell Culture: Plate and grow cells (e.g., primary hepatocytes) to the desired confluency in standard culture medium.
- Medium Exchange: Prior to labeling, aspirate the standard medium and replace it with a custom medium (e.g., modified DMEM) that is free of unlabeled glucose and pyruvate.
- Labeling: Add the desired ^{13}C -labeled sodium pyruvate (e.g., $[2\text{-}^{13}\text{C}]$ pyruvate) to the medium at a specified concentration and incubate for a defined period to allow for cellular uptake and metabolism.

- **Metabolite Extraction:** After incubation, rapidly quench metabolism by placing the culture dish on dry ice and aspirating the medium. Wash the cells with ice-cold saline. Extract intracellular metabolites using a cold solvent system (e.g., a methanol/chloroform/water mixture).
- **Analysis:** Lyophilize the extracted metabolites and reconstitute them in a suitable solvent for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify and quantify the ^{13}C -labeled metabolic products.[16]

This guide provides a foundational understanding of Sodium 2-oxopropanoate- ^{13}C . Its versatility as a metabolic tracer, especially when combined with advanced analytical techniques like hyperpolarized MRI, makes it an indispensable tool for elucidating the complexities of cellular metabolism in health and disease.

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- To cite this document: BenchChem. [A Technical Guide to Sodium 2-oxopropanoate- ^{13}C in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039579#sodium-2-oxopropanoate-13c-cas-number]

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